1-[1-(2-Ethoxyacetyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-3-20-9-12(18)15-6-4-10(5-7-15)16-8-11(17)14(2)13(16)19/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUFMFHTBYVIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Ethoxyacetyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the ethoxyacetyl group through an acylation reaction. The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Ethoxyacetyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease processes.
Case Study: Inhibition of Carbonic Anhydrases
Research has shown that derivatives of imidazolidine compounds can act as inhibitors of carbonic anhydrases, which are important in regulating pH and fluid balance in biological systems. For instance, studies have demonstrated that modifications in the piperidine structure enhance selectivity towards tumor-associated carbonic anhydrase isoforms, making them candidates for cancer therapy .
Drug Development
The compound's unique structure makes it a valuable scaffold for designing new drugs. It can be modified to improve efficacy and reduce side effects.
Example: Synthesis of New Derivatives
A series of derivatives based on the imidazolidine core have been synthesized and tested for their biological activities. These derivatives showed promising results against various cancer cell lines, indicating their potential as anticancer agents .
Neuropharmacology
Given its piperidine component, the compound may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Case Study: Neuroprotective Effects
Preliminary studies have indicated that certain derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. These findings suggest that the compound could be developed into treatments for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-[1-(2-Ethoxyacetyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
- 5-{1-[2-Chloro-3-(trifluoromethyl)phenyl]cyclopropyl}-3-methylimidazolidine-2,4-dione (rac-8aa): This compound () replaces the piperidine-ethoxyacetyl group with a cyclopropyl-phenyl system.
1-(4-Phenylpiperidin-1-yl)-3-methoxyimidazolidine-2,4-dione ():
The methoxy group on the imidazolidine ring and the 4-phenylpiperidine substituent differ from the target compound’s ethoxyacetyl-piperidine and 3-methylimidazolidine. The phenyl group may enhance π-π stacking interactions, while the methoxy substituent could reduce metabolic oxidation compared to the methyl group .1-[1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione ():
The benzofuran-carbonyl group introduces a rigid aromatic system, likely improving target selectivity but reducing solubility compared to the ethoxyacetyl group in the target compound .
Pharmacological Activity Trends
- Antimicrobial Activity : Piperidine derivatives with aryl substituents (e.g., 3,4,5-trimethoxyphenyl in ) show enhanced antimicrobial potency due to increased membrane penetration . The target compound’s ethoxyacetyl group may offer balanced lipophilicity for broad-spectrum activity.
- Enzyme Inhibition: Compounds with imidazolidine-2,4-dione cores (e.g., ) are known to inhibit proteases and kinases. The methyl group in the target compound may sterically hinder enzyme binding compared to bulkier substituents .
Structural and Physicochemical Data Comparison
Critical Analysis of Substituent Effects
- Ethoxyacetyl vs.
- Methyl vs. Phenyl () : The 3-methyl group on the imidazolidine ring likely improves metabolic stability over phenyl substituents, which are prone to oxidative degradation .
Biological Activity
The compound 1-[1-(2-Ethoxyacetyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a derivative of imidazolidine and has gained attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on current research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H18N2O3
- Molecular Weight : 238.28 g/mol
Research indicates that this compound exhibits its biological effects through various mechanisms, including:
- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been shown to suppress the production of MMPs, particularly MMP-9, which is involved in extracellular matrix degradation and is often upregulated in cancer and inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazolidine compounds may possess antimicrobial properties against a range of pathogens. In vitro assays have indicated effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| MMP Inhibition | Suppression of MMP-9 production | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antiproliferative | Inhibitory effects on cancer cell lines |
Case Studies
Several studies have explored the biological activity of related compounds and their implications for health:
- MMP Inhibition Study :
-
Antimicrobial Efficacy :
- In a comparative analysis of various imidazolidine derivatives, the compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) values were determined to be lower than those for traditional antibiotics, indicating a promising alternative treatment option .
- Antiproliferative Effects :
Q & A
Q. What are the recommended synthetic routes for 1-[1-(2-Ethoxyacetyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidine-4-yl intermediate via nucleophilic substitution or amide coupling.
- Step 2 : Introduction of the 2-ethoxyacetyl group using acetylating agents (e.g., 2-ethoxyacetyl chloride) under anhydrous conditions .
- Step 3 : Cyclization to form the imidazolidine-2,4-dione core using carbodiimide coupling reagents (e.g., DCC) or acid catalysis . Optimization requires monitoring via TLC or HPLC, with temperature control (0–25°C for acylation) and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. Which analytical techniques are critical for validating the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyacetyl and piperidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~350–370 g/mol based on analogs) .
- Infrared Spectroscopy (IR) : Peaks at ~1670–1750 cm⁻¹ for carbonyl groups (imidazolidinedione and acetyl) .
- X-ray Crystallography : For absolute stereochemical confirmation (if crystalline) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Perform accelerated stability studies:
- Temperature : Store at 4°C, 25°C, and 40°C for 1–6 months.
- Humidity : Expose to 60–75% relative humidity.
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s biological activity and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like GABA receptors (common for imidazolidine derivatives) .
- QSAR Modeling : Train models on imidazolidine analogs with known IC₅₀ values to predict activity against enzymes (e.g., kinases) .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Q. How can contradictory data on the biological activity of structurally similar compounds be resolved?
- Meta-analysis : Compare datasets from analogs (e.g., 5-arylidene thiazolidinediones or piperazine derivatives ) to identify trends in substituent effects.
- Dose-response studies : Test the compound across a wider concentration range (nM–µM) to clarify efficacy vs. toxicity thresholds .
- Target profiling : Use kinome-wide screening or proteomics to identify off-target interactions .
Q. What strategies are effective for resolving low yields in the final cyclization step?
- Catalyst screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl₂) to accelerate ring closure .
- Solvent optimization : Switch from DCM to polar aprotic solvents (DMF, THF) to enhance intermediate solubility .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr reflux) .
Methodological Case Studies
Case Study: Designing an in vitro assay to evaluate kinase inhibition
- Step 1 : Select kinases (e.g., CDK2, EGFR) based on structural similarity to active analogs .
- Step 2 : Use ADP-Glo™ assay to measure ATP consumption post-incubation with the compound (1–100 µM).
- Step 3 : Validate hits with Western blotting (e.g., phosphorylated ERK/MAPK) .
Case Study: Troubleshooting crystallization for X-ray analysis
- Problem : Poor crystal formation due to flexible ethoxy group.
- Solution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
